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This technical guide provides an in-depth analysis of the early-stage research and clinical
development of Ampreloxetine (formerly TD-9855) for the treatment of symptomatic neurogenic
orthostatic hypotension (nOH). It consolidates key findings from preclinical and Phase 2 clinical
studies, focusing on the drug's mechanism of action, pharmacokinetic and pharmacodynamic
profiles, and initial efficacy and safety data.

Core Mechanism of Action

Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) with a long
plasma half-life, making it suitable for once-daily administration.[1][2][3] In nOH, the autonomic
nervous system's ability to release norepinephrine (NE) upon standing is impaired, leading to
insufficient vasoconstriction and a subsequent drop in blood pressure.[1][4] Ampreloxetine
addresses this by blocking the norepinephrine transporter (NET) on presynaptic sympathetic
neurons.[5][6] This inhibition prevents the reuptake of NE from the synaptic cleft, thereby
increasing its availability to act on adrenergic receptors on vascular smooth muscle, enhancing
vasoconstrictor tone, and mitigating the orthostatic fall in blood pressure.[1][2] Preclinical and
clinical studies confirm this mechanism, showing that ampreloxetine administration leads to a
significant increase in plasma NE levels and a concurrent decrease in its intraneuronal
metabolite, 3,4-dihydroxyphenylglycol (DHPG).[7]
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Caption: Ampreloxetine's Mechanism of Action.

Preclinical and Pharmacokinetic Data

Ampreloxetine demonstrates high affinity and selectivity for the human norepinephrine
transporter. Early research established a foundational pharmacokinetic (PK) and
pharmacodynamic (PD) profile that justified its clinical investigation in nOH.

Preclinical Transporter Engagement
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In vitro studies confirmed that Ampreloxetine is a potent inhibitor of NE uptake with a 4- to 10-
fold selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT).
[8] In vivo studies in rats and PET imaging in humans were used to translate these findings,
projecting high (>75%) NET occupancy at clinically relevant doses.[8]

Parameter Value Species/Model Reference
o 4-10 fold selective Human and Rat
NET Uptake Inhibition o [8]
over SERT Transporters (in vitro)
Plasma EC50 (NET) 11.7 ng/mL Rat (in vivo) [8]
Plasma EC50 (SERT)  50.8 ng/mL Rat (in vivo) [8]
Projected Plasma
5.5 ng/mL Human [8]
EC50 (NET)
Projected Plasma
23.9 ng/mL Human [8]
EC50 (SERT)
Projected NET Human (at 10 mg
>75% [2][9]
Occupancy dose)

Clinical Pharmacokinetics & Pharmacodynamics in nOH
Patients

Pharmacokinetic analyses in patients with nOH from the Phase 2 trial were consistent with data
from healthy volunteers, confirming a profile suitable for once-daily dosing.[7][10]
Pharmacodynamic assessments confirmed target engagement, evidenced by changes in
plasma norepinephrine and its primary metabolite.[7][11]
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Parameter Value Population Reference
Time to Peak )
) 6-9 hours nOH Patients [71[11]
Concentration (Tmax)
Terminal Half-Life Healthy Subjects &
30-40 hours ) [11131[12]
(T%) Patients
Time to Steady State ~2 weeks nOH Patients [71[11]
) 3- to 4-fold with once- )
Dose Accumulation ] ] Healthy Subjects [3]
daily dosing
_ Primarily Cytochrome )
Metabolism Healthy Subjects [319]
P450 1A2
PD: Plasma A 71% increase from )
) ] ] nOH Patients [71[11]
Norepinephrine (NE) baseline (p < 0.005)
v 22% decrease from ]
PD: Plasma DHPG nOH Patients [71[11]

baseline (p < 0.05)

Early Clinical Research: The Phase 2 Trial
(NCT02705755)

The cornerstone of early clinical research on Ampreloxetine for nOH was a multicenter, three-

part Phase 2 study designed to evaluate its safety, efficacy, and durability.[1][2]

Experimental Protocol: Phase 2 Study (NCT02705755)

Study Population: 34 adult patients (mean age 66 * 8 years) with a diagnosis of nOH due to

a synucleinopathy (e.g., Parkinson's disease, Multiple System Atrophy, or Pure Autonomic

Failure).[2]

Key Inclusion Criteria:

o Clinical diagnosis of nOH with a documented fall in systolic blood pressure (SBP) of 220

mmHg or diastolic blood pressure (DBP) of 210 mmHg within 3 minutes of standing.[4][13]

Key Exclusion Criteria:
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o Systemic illnesses known to cause autonomic neuropathy (e.g., diabetes, amyloidosis).[1]
o Use of monoamine oxidase inhibitors (MAOIs) within 14 days.[1]
o Known intolerance to NRIs.[1]

e Primary Assessments:

o Symptoms: Orthostatic Hypotension Symptom Assessment (OHSA), particularly Iltem 1
(dizziness, lightheadedness, feeling faint). Scores range from 0 (none) to 10 (most
severe).[1]

o Blood Pressure: Supine, seated, and standing blood pressure measurements at various
time points post-dose.[1]

Phase 2 (NCT02705755) Experimental Workflow

Withdrawal Period
(4 Weeks)

Part B: Randomized, DB, PC
(Single Dose, Median 15 mg)

Part C: Open-Label Extensio

Part A: Ascending Dose nsion
(20 Weeks, Median Dose 10 mg)

(1-20 mg)

Study Completion

Objective:

Objective: Objective: Object
Assess safety and pressor response. Confirm pressor effect vs Placebo Assess durability of effect Observe effect of discontinuation

Click to download full resolution via product page
Caption: Workflow of the Phase 2 (NCT02705755) Clinical Trial.

Clinical Efficacy and Safety Results

The study demonstrated positive signals for both symptomatic improvement and objective
blood pressure control, with a favorable safety profile.

Ampreloxetine showed a statistically significant pressor effect compared to placebo and a
durable effect on standing blood pressure throughout the 20-week open-label extension.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8629777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8629777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8629777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8629777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8629777/
https://www.benchchem.com/product/b12393039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Ampreloxeti Placebo
Study Part Endpoint Result Reference
ne Group Group
LS Mean
) Difference:
Change in
A 157 v 14.2 29.9 mmHg
Part B Seated SBP [1][2]
mmHg mmHg (95% CI1 7.6—
at 4h
52.3);
p=0.0112
Change from
Part C (Week Baselinein A 9.0+236 N/A Sustained o
4) Standing mmHg pressor effect
SBP
Change from
Part C (Week Baseline in A 108+ Durable
_ N/A [1]
20) Standing 12.1 mmHg pressor effect
SBP

Patients treated with Ampreloxetine reported clinically meaningful and durable reductions in the

cardinal nOH symptom of dizziness/lightheadedness. This benefit was lost upon withdrawal of

the drug.
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Mean Change from
Study Part /

. Timepoint Baseline in OHSA Reference
Population

Item 1 (Dizziness)

Part C (Symptomatic

Week 4 v 3.8 £ 3.1 points [1][14]
Pts)
Part C (Symptomatic )

Week 8 v 3.2 points [4]
Pts)
Part C (Symptomatic )

Week 12 v 1.7 points [4]
Pts)
Part C (Symptomatic )

Week 16 v 2.7 points [4]
Pts)
Part C (Symptomatic )

Week 20 v 3.1+ 3.0 points [1114]

Pts)

) ) v 0.3 £ 1.9 points
Withdrawal Period Week 24 ) [1][5]
(Return to baseline)

Note: Symptomatic patients were defined as those with a baseline OHSA item 1 score >4.[1][2]

Throughout the Phase 2 study, Ampreloxetine was generally well-tolerated, with no drug-
related serious adverse events reported during the active treatment phase.[4][14] Notably, the
effect on supine blood pressure was minimal, a critical safety consideration in the treatment of
nOH.[1][2]

Logical Progression of Clinical Development

The findings from early-phase research established a clear development path for
Ampreloxetine. The robust mechanism of action and positive Phase 2 data supported
advancement into pivotal Phase 3 trials. However, subsequent Phase 3 results in a broad nOH
population (including Parkinson's disease, PAF, and MSA) did not meet the primary endpoint.
[15] A pre-specified subgroup analysis revealed that the clinical benefit was predominantly
driven by patients with Multiple System Atrophy (MSA).[15] This critical finding led to a strategic
pivot, refocusing the development program specifically on the nOH-MSA population, where the
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underlying pathophysiology (central autonomic failure with relatively preserved peripheral
neurons) is best suited to Ampreloxetine's mechanism.[15]

Ampreloxetine Clinical Development Pathway

Preclinical & Phase 1

- Confirmed NET Inhibition
- Favorable PK/Safety Profile

ustifies

Phase 2 (NCT02705755)
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- Proof of Concept
- Symptom & BP Improvement

upports
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Efficacy signal driven
by MSA Subgroup
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Caption: Logical Progression of Ampreloxetine's Development.

Conclusion

Early research on Ampreloxetine successfully established its foundational pharmacology and
provided robust proof-of-concept for its use in treating symptomatic neurogenic orthostatic
hypotension. The Phase 2 clinical trial was instrumental in demonstrating durable symptomatic
and hemodynamic benefits with a favorable safety profile, particularly the minimal impact on
supine hypertension. While broader Phase 3 trials necessitated a refinement of the target
population, the initial data were critical in identifying the potential of Ampreloxetine as a
precision therapy for patients with nOH due to Multiple System Atrophy, shaping its ongoing
late-stage development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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